molecular formula C23H22N2O3 B4851368 N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide

N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide

Cat. No.: B4851368
M. Wt: 374.4 g/mol
InChI Key: OTSSYHNUHICULA-UHFFFAOYSA-N
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Description

N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C23H22N2O3 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.16304257 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C23H22N2O3
  • Molecular Weight : 374.4 g/mol
  • IUPAC Name : N-(9-ethylcarbazol-3-yl)-2,3-dimethoxybenzamide
  • Canonical SMILES : CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C41

Synthesis

The synthesis of this compound typically involves the reaction of 9-ethylcarbazole with dimethoxybenzoyl chloride under basic conditions. The resulting product can be purified through recrystallization or chromatography methods to ensure high purity levels suitable for biological testing.

Antitumor Activity

Recent studies have highlighted the antitumor potential of carbazole derivatives, including this compound. A related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has shown selective inhibition of melanoma cell growth by reactivating the p53 pathway, which is crucial for tumor suppression. ECCA induced apoptosis in melanoma cells while sparing normal melanocytes, suggesting a similar mechanism may be applicable to other carbazole derivatives .

Antiviral Activity

In the context of viral infections, compounds derived from carbazole structures have been evaluated for their inhibitory effects against SARS-CoV-2. Molecular docking studies indicated that various carbazole derivatives exhibit strong binding affinities to SARS-CoV-2 proteins such as the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp). The synthesized derivatives showed promising binding scores ranging from -6.43 to -8.92 Kcal/mol against these targets, suggesting potential as antiviral agents .

Antimicrobial and Cytotoxic Effects

The antimicrobial and cytotoxic activities of this compound have also been explored. Preliminary in vitro studies indicated that this compound exhibits significant antimicrobial properties against various bacterial strains while demonstrating lower cytotoxicity towards normal human cells . This dual action highlights its potential as a therapeutic candidate that could minimize side effects typically associated with conventional antibiotics.

Case Studies and Research Findings

StudyFindings
Antitumor Activity Study ECCA showed selective inhibition of BRAF-mutated melanoma cells by inducing apoptosis through p53 pathway activation .
Antiviral Activity Study Compounds exhibited strong binding affinities to SARS-CoV-2 proteins with potential for therapeutic use against COVID-19 .
Antimicrobial Study Demonstrated significant antimicrobial activity with minimal cytotoxic effects on normal cells .

Properties

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-4-25-19-10-6-5-8-16(19)18-14-15(12-13-20(18)25)24-23(26)17-9-7-11-21(27-2)22(17)28-3/h5-14H,4H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSSYHNUHICULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.